

Application Notes and Protocols: Expression and Purification of Recombinant Syntaxin-1A

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Compound of Interest

Compound Name: *syntaxin*

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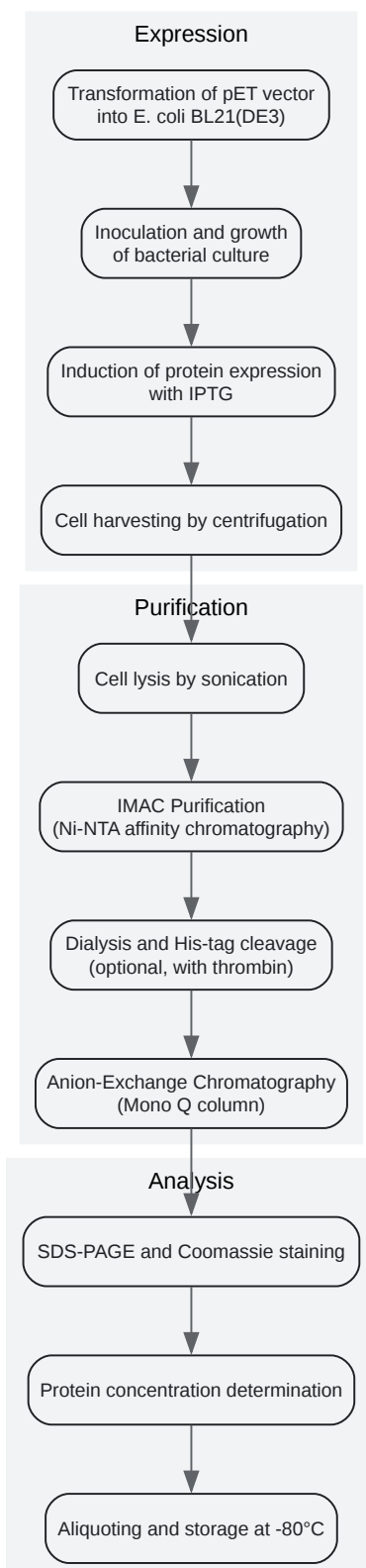
This document provides a detailed protocol for the expression and purification of recombinant human **syntaxin-1A** (a crucial protein in neurotransmitter release) in *Escherichia coli*. The described methodology is designed to yield high-purity protein suitable for a range of downstream applications, including structural studies, interaction assays, and drug screening.

Introduction

Syntaxin-1A is a key component of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex, which mediates the fusion of synaptic vesicles with the presynaptic plasma membrane, a critical step in neurotransmitter release.[1][2] Dysregulation of **syntaxin-1A** function has been implicated in neurological disorders such as epilepsy and autism spectrum disorders.[1] The availability of pure, recombinant **syntaxin-1A** is therefore essential for in-depth biochemical and biophysical characterization, as well as for the development of potential therapeutic modulators.

This protocol describes the expression of a C-terminally His-tagged cytosolic domain of human **syntaxin-1A** (amino acids 1-266) in *E. coli* and its subsequent purification using a two-step chromatography process involving Immobilized Metal Affinity Chromatography (IMAC) and anion-exchange chromatography.[3][4]

Experimental Workflow



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Caption: Workflow for recombinant **syntaxin-1A** expression and purification.

Data Presentation

| Parameter | Expected Value | Reference |
|---------------------|--|-----------|
| Protein Construct | Human Syntaxin-1A (aa 1-266) with C-terminal 6xHis-tag | [4] |
| Expression System | E. coli BL21(DE3) | [3][5] |
| Purification Method | IMAC (Ni-NTA), Anion-Exchange (Mono Q) | [3] |
| Molecular Weight | ~30 kDa | [2][6] |
| Purity | >95% (as determined by SDS-PAGE) | [1][2][6] |
| Typical Yield | 1-5 mg/L of culture | - |

Experimental Protocols

Materials

- Expression Vector: pET series vector containing the human **syntaxin-1A** (1-266) sequence with a C-terminal 6xHis-tag.
- Expression Host: E. coli BL21(DE3) competent cells.
- Media and Reagents: Terrific Broth (TB), Kanamycin, Isopropyl β -D-1-thiogalactopyranoside (IPTG), HEPES, Tris-HCl, NaCl, Imidazole, Urea, Dithiothreitol (DTT) or TCEP, CHAPS or Sodium cholate, Ni-NTA agarose resin, Mono Q anion-exchange column.

Detailed Methodology

1. Transformation and Expression

- Transform the **syntaxin-1A** expression vector into E. coli BL21(DE3) competent cells and plate on LB agar containing the appropriate antibiotic (e.g., 50 μ g/mL kanamycin). Incubate overnight at 37°C.

- Inoculate a single colony into a starter culture of 50 mL Terrific Broth (TB) with antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of TB with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 1.5.[3]
- Induce protein expression by adding IPTG to a final concentration of 1 mM.[3]
- Continue to incubate the culture for 1.5-3 hours at 37°C with shaking.[3]
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

2. Cell Lysis and Initial Purification (IMAC)

Note: The following steps are performed at 4°C.

- Resuspend the cell pellet in 30 mL of Lysis/Extraction Buffer (20 mM HEPES, pH 7.4, 0.5 M NaCl, 6 M Urea, 10 mM Imidazole, 1.5% CHAPS, 1 mM DTT).[3] The use of urea indicates purification from inclusion bodies under denaturing conditions.[3]
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
- Equilibrate a Ni-NTA agarose column with Lysis/Extraction Buffer.
- Load the supernatant onto the equilibrated Ni-NTA column.
- Wash the column with at least 10 column volumes of Wash Buffer (20 mM HEPES, pH 7.4, 0.5 M NaCl, 2 M Urea, 20 mM Imidazole, 1.5% CHAPS, 1 mM DTT).
- Elute the His-tagged **syntaxin-1A** with Elution Buffer (20 mM HEPES, pH 7.4, 0.5 M NaCl, 2 M Urea, 400 mM Imidazole, 1.5% CHAPS, 1 mM DTT).[3] Collect fractions and analyze by SDS-PAGE.

3. His-tag Cleavage and Dialysis (Optional)

- Pool the fractions containing **syntaxin-1A** and dialyze against Dialysis Buffer (20 mM HEPES, pH 7.4, 0.5 M NaCl, 2 M Urea, 1 mM DTT) to remove imidazole.[3]
- To cleave the His-tag, add thrombin to the dialyzed protein at a concentration of ~0.03 mg/mL and incubate as per the manufacturer's instructions.[3]
- After cleavage, pass the protein solution back over the Ni-NTA column to remove the cleaved His-tag and any uncleaved protein. The flow-through will contain the tag-free **syntaxin-1A**.

4. Anion-Exchange Chromatography

- Dialyze the protein sample (either tag-free or with the His-tag if cleavage was not performed) against Anion-Exchange Buffer A (20 mM HEPES, pH 7.4, 0.2 M NaCl, 0.5 M Urea, 1.5% CHAPS, 1 mM DTT).[3]
- Equilibrate a Mono Q anion-exchange column with Anion-Exchange Buffer A.
- Load the dialyzed protein sample onto the column.
- Wash the column with Anion-Exchange Buffer A until the baseline is stable.
- Elute the protein using a linear gradient of 0-100% Anion-Exchange Buffer B (20 mM HEPES, pH 7.4, 1 M NaCl, 0.5 M Urea, 1.5% CHAPS, 1 mM DTT) over 10-20 column volumes. Pure **syntaxin-1A** is expected to elute at approximately 0.4-0.5 M NaCl.[3]
- Collect fractions and analyze by SDS-PAGE for purity.

5. Final Protein Concentration and Storage

- Pool the purest fractions as determined by SDS-PAGE.
- Determine the protein concentration using a Bradford assay or by measuring the UV absorbance at 280 nm.
- Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C. For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA or HSA) or glycerol to a final concentration of 10%.[6] Avoid multiple freeze-thaw cycles.[6]

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